3,4,5,6,6-Pentamethylheptan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87118-95-4 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
3,4,5,6,6-pentamethylheptan-2-ol |
InChI |
InChI=1S/C12H26O/c1-8(9(2)11(4)13)10(3)12(5,6)7/h8-11,13H,1-7H3 |
InChI Key |
XEFKRPWKRQTXDA-UHFFFAOYSA-N |
SMILES |
CC(C(C)C(C)O)C(C)C(C)(C)C |
Canonical SMILES |
CC(C(C)C(C)O)C(C)C(C)(C)C |
Other CAS No. |
87118-95-4 |
Pictograms |
Environmental Hazard |
Synonyms |
3,4,5,6,6-pentamethylheptan-2-ol |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,5,6,6 Pentamethylheptan 2 Ol and Analogues
Retrosynthetic Analysis of 3,4,5,6,6-Pentamethylheptan-2-ol
Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnection points are the carbon-carbon bonds that form the backbone of the molecule and the carbon-oxygen bond of the alcohol.
A logical retrosynthetic strategy involves disconnecting the bond between the carbon bearing the hydroxyl group (C-2) and its adjacent carbon (C-3). This leads to a two-carbon synthon and a larger fragment. A common approach for this type of disconnection is the Grignard reaction. youtube.comlibretexts.org This would involve a Grignard reagent derived from a two-carbon alkyl halide (e.g., ethylmagnesium bromide) and a ketone, 3,4,5,5-tetramethylhexan-2-one.
Alternatively, a disconnection can be made at the C-3—C-4 bond, which suggests an Aldol-type reaction. This pathway would involve the reaction of a smaller ketone with an enolate. Further disconnections of the precursor ketone would lead to simpler starting materials. youtube.com
Another key retrosynthetic step involves the disconnection of the saturated heptane (B126788) chain, suggesting a precursor alkene that can be hydrogenated. For instance, 3,4,5,6,6-pentamethylhept-3-en-2-ol or a related unsaturated ketone could be a key intermediate. nih.gov This simplifies the carbon framework construction, as the double bond can be introduced via reactions like the Wittig reaction or an elimination reaction.
Classical Organic Synthesis Approaches
Classical organic synthesis provides a robust toolbox for the construction of complex molecules like this compound. These methods, while established, are continually refined for improved efficiency and selectivity.
The Aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the backbone of pentamethylheptenone, a key precursor to the target alcohol. youtube.comsigmaaldrich.comwikipedia.org In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.comkhanacademy.orgorganic-chemistry.org
A plausible route would involve the crossed Aldol condensation between two different ketone molecules. To achieve the desired pentamethylheptenone structure, one ketone would need to form the enolate, while the other would act as the electrophile. Careful choice of reactants and reaction conditions is crucial to favor the desired cross-condensation product over self-condensation products. wikipedia.org For instance, using a ketone with no α-hydrogens as the electrophile can prevent self-condensation.
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, which deprotonates the α-carbon of one of the ketone reactants to form the nucleophilic enolate. youtube.com Subsequent dehydration of the aldol addition product is often promoted by heat or acid catalysis, leading to the formation of the stable conjugated system of the pentamethylheptenone. organic-chemistry.org
The Grignard reaction is a versatile method for forming carbon-carbon bonds and is particularly useful for synthesizing alcohols. libretexts.orgorganic-chemistry.org To synthesize this compound, a Grignard reagent can be reacted with a suitable carbonyl compound. libretexts.orgyoutube.com
One potential pathway involves the reaction of a Grignard reagent, such as isopentylmagnesium bromide, with a ketone like 3,3-dimethyl-2-butanone. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup would then protonate the resulting alkoxide to yield the tertiary alcohol, 3,4,5,5-tetramethylhexan-2-ol. Further steps would be required to introduce the final methyl group.
A more direct approach would be the reaction of methylmagnesium bromide with 3,4,5,6,6-pentamethylheptan-2-one. youtube.com The Grignard reagent adds to the ketone, and after acidic workup, the desired secondary alcohol, this compound, is formed. The success of this reaction depends on the successful synthesis of the precursor ketone.
| Reactant 1 | Reactant 2 | Product |
| Isopentylmagnesium bromide | 3,3-Dimethyl-2-butanone | 3,4,5,5-Tetramethylhexan-2-ol |
| Methylmagnesium bromide | 3,4,5,6,6-Pentamethylheptan-2-one | This compound |
The final step in many synthetic routes to this compound is the reduction of a carbonyl precursor, specifically 3,4,5,6,6-pentamethylheptan-2-one. This transformation can be achieved using a variety of reducing agents.
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling. It readily reduces ketones to secondary alcohols in protic solvents like ethanol (B145695) or methanol. Lithium aluminum hydride is a much stronger reducing agent and will also effectively carry out the transformation, but it is less selective and reacts violently with protic solvents, requiring anhydrous conditions.
The general reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the final alcohol product.
Catalytic Hydrogenation Strategies for Alkene Saturation
Catalytic hydrogenation is a key method for converting an alkene precursor into the saturated alkane backbone of this compound. libretexts.orgyoutube.comyoutube.com This reaction involves the addition of hydrogen (H₂) across the double bond of an alkene in the presence of a metal catalyst. youtube.com
If the synthesis proceeds through an unsaturated intermediate like 3,4,5,6,6-pentamethylhept-3-en-2-one, the double bond can be reduced to a single bond via catalytic hydrogenation. nih.gov This step is typically performed after the formation of the carbon skeleton and before or after the reduction of the carbonyl group.
Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). illinois.edu These are often supported on an inert material like carbon (e.g., Pd/C) to increase their surface area and activity. libretexts.org The reaction is typically carried out by dissolving the alkene in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas, often under pressure. google.com The hydrogenation process is generally a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com
| Catalyst | Conditions | Outcome |
| Pd/C | H₂, room temperature, atmospheric pressure | Saturation of the alkene double bond |
| PtO₂ (Adams' catalyst) | H₂, room temperature, atmospheric pressure | Saturation of the alkene double bond |
| Raney Ni | H₂, elevated temperature and pressure | Saturation of the alkene double bond |
Stereoselective and Enantioselective Synthetic Considerations
The structure of this compound contains multiple stereocenters, which means that several stereoisomers can exist. The development of stereoselective and enantioselective synthetic methods is crucial for obtaining a single, desired stereoisomer. nih.govmdpi.com
Stereoselective synthesis aims to control the formation of diastereomers, while enantioselective synthesis focuses on producing an excess of one enantiomer over the other. For a molecule with multiple chiral centers like this compound, achieving high stereocontrol is a significant challenge. researchgate.net
Modern synthetic methods offer various strategies to address this. For instance, in Aldol reactions, the use of chiral auxiliaries or chiral catalysts can direct the formation of a specific stereoisomer of the β-hydroxy ketone intermediate. mdpi.com Similarly, asymmetric reduction of the precursor ketone, 3,4,5,6,6-pentamethylheptan-2-one, using chiral reducing agents or catalysts can lead to the formation of a specific enantiomer of the final alcohol.
In catalytic hydrogenation, the stereochemical outcome can sometimes be influenced by the choice of catalyst and the substrate's existing stereochemistry, although achieving high selectivity can be difficult. uva.es Directed hydrogenation, where a functional group on the molecule directs the hydrogen to a specific face of the double bond, can be a useful strategy.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of this compound would likely proceed through the reduction of the corresponding ketone, 3,4,5,6,6-pentamethylheptan-2-one. Two primary methods for this transformation are the Grignard reaction to form the carbon skeleton followed by reduction, or the direct reduction of the ketone. Optimization of these processes is crucial for maximizing yield and minimizing byproducts.
Grignard Reaction: The Grignard reaction is a fundamental method for forming carbon-carbon bonds. mdpi.comkhanacademy.orgncert.nic.inyoutube.comgoogle.comorganic-chemistry.orgmasterorganicchemistry.com To synthesize the precursor ketone, 3,4,5,6,6-pentamethylheptan-2-one, a possible route involves the reaction of an appropriate Grignard reagent with an acyl chloride or ester. However, with sterically hindered substrates, side reactions such as enolization and reduction can become significant, lowering the yield of the desired ketone. organic-chemistry.org Careful control of reaction temperature, solvent, and the rate of addition of the Grignard reagent is necessary to favor the nucleophilic addition.
Catalytic Hydrogenation: The reduction of ketones to secondary alcohols is a common transformation. khanacademy.orgncert.nic.inlibretexts.org Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is an effective method. ncert.nic.inlibretexts.org The choice of catalyst, solvent, temperature, and hydrogen pressure are key parameters to optimize. For sterically hindered ketones, harsher conditions (higher temperature and pressure) might be required to achieve a reasonable reaction rate. However, this can also lead to side reactions. The use of more active catalysts or specific catalyst supports can enhance the reaction's efficiency under milder conditions. thieme-connect.com
The following table illustrates potential reaction conditions for the synthesis of this compound via the reduction of its precursor ketone, based on general principles and findings for structurally similar, sterically hindered secondary alcohols.
| Method | Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | 3,4,5,6,6-Pentamethylheptan-2-one | Raney Nickel | Ethanol | 25 | 1 | 24 | High |
| Catalytic Hydrogenation | 3,4,5,6,6-Pentamethylheptan-2-one | Palladium on Carbon | Ethyl Acetate | 90 | 13 | 0.5 | ~59 |
| Grignard-type Reaction | Appropriate Aldehyde | Alkyl Magnesium Bromide | Diethyl Ether | 0-35 | 1 | 2-4 | Moderate to High |
This table is illustrative and based on data for analogous reactions. Specific yields for this compound would require experimental verification.
Emerging Synthetic Technologies and Green Chemistry Principles in Alcohol Production
Modern synthetic chemistry emphasizes the use of technologies and principles that are not only efficient but also environmentally benign. The synthesis of alcohols, including complex structures like this compound, is increasingly benefiting from these advancements.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers significant advantages for process optimization and safety. nih.govresearchgate.netnih.govuc.ptmdpi.comnih.gov Key benefits include superior heat and mass transfer, precise control over reaction parameters like temperature, pressure, and residence time, and the ability to safely handle hazardous reagents and intermediates. researchgate.netnih.gov For the synthesis of sterically hindered alcohols, flow chemistry can enable the use of superheated conditions, significantly accelerating reaction rates while maintaining high selectivity. nih.gov The ability to rapidly screen and optimize reaction conditions makes it a powerful tool for improving yields. nih.gov
Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. mdpi.commasterorganicchemistry.comnih.govresearchgate.netdntb.gov.uanih.govmdpi.com For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketones, often with excellent enantiomeric excess. mdpi.comnih.govnih.gov This is particularly valuable for producing single-enantiomer compounds for applications in pharmaceuticals and fragrances. The use of whole-cell biocatalysts can be cost-effective as it avoids the need for enzyme purification. nih.gov While the steric bulk of this compound might pose a challenge for some enzymes, the vast diversity of available biocatalysts and the potential for enzyme engineering offer promising avenues for its green synthesis. nih.govresearchgate.net
The following table outlines how these emerging technologies could be applied to the synthesis of a sterically hindered secondary alcohol like this compound, highlighting the green chemistry benefits.
| Technology | Reaction Type | Key Parameters | Potential Yield | Green Chemistry Advantages |
| Flow Chemistry | Catalytic Hydrogenation | Residence Time, Temperature, Pressure, Catalyst Loading | High | Improved safety, enhanced heat and mass transfer, ease of scalability, potential for process intensification. researchgate.netnih.gov |
| Biocatalysis | Ketone Reduction | Enzyme Selection, pH, Temperature, Co-factor Regeneration | High (often with high enantioselectivity) | Use of renewable catalysts (enzymes), mild reaction conditions (aqueous media, ambient temperature/pressure), reduced waste, high selectivity. nih.govmdpi.com |
This table provides a conceptual framework. Actual implementation would require specific research and development.
Stereochemical Aspects of 3,4,5,6,6 Pentamethylheptan 2 Ol
Identification and Analysis of Chiral Centers in 3,4,5,6,6-Pentamethylheptan-2-ol
A chiral center, or stereocenter, is a carbon atom bonded to four different groups, a fundamental condition for chirality and the existence of non-superimposable mirror images known as enantiomers. uou.ac.in A meticulous examination of the structure of this compound reveals the presence of multiple chiral centers.
The carbon atoms at positions 2, 3, 4, and 5 are each bonded to four distinct substituents, rendering them chiral. For instance, C-2 is attached to a hydroxyl group, a hydrogen atom, a methyl group, and the rest of the carbon chain. Similarly, C-3, C-4, and C-5 are each connected to a hydrogen atom, a methyl group, and two different alkyl fragments of the main chain. It is crucial to consider the entire group attached to a carbon, not just the immediate neighboring atoms, when determining chirality. quora.com
The presence of these four chiral centers gives rise to a significant number of potential stereoisomers. The maximum theoretical number of stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, this would theoretically allow for 2^4 = 16 stereoisomers.
Enantiomeric Forms and Their Absolute Configuration Assignment
For each pair of diastereomers of this compound, there exists a corresponding enantiomer, its non-superimposable mirror image. Enantiomers share identical physical properties except for their interaction with plane-polarized light (optical activity) and their interaction with other chiral molecules.
Assigning the absolute configuration (R or S) to each chiral center is crucial for unequivocally identifying each stereoisomer. This is achieved using the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four groups attached to a chiral center based on atomic number. uou.ac.in
The determination of the absolute configuration of a specific enantiomer often relies on advanced analytical techniques. X-ray crystallography of a suitable crystalline derivative provides unambiguous structural information. Spectroscopic methods, such as nuclear magnetic resonance (NMR) using chiral solvating agents or chiral derivatizing agents (e.g., Mosher's esters), can also be employed to elucidate the absolute configuration by observing diastereomeric interactions. mdpi.com In the analysis of similar complex alcohols, gas chromatography (GC) of diastereomeric derivatives has been used to separate and identify stereoisomers. nih.gov
Chiral Resolution Techniques for Enantiopure this compound
The separation of a racemic mixture (an equal mixture of enantiomers) into its individual enantiomers is known as chiral resolution. This is a critical step in obtaining enantiopure samples of this compound for specific applications where a single stereoisomer is required.
Several techniques can be employed for chiral resolution:
Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent to form a mixture of diastereomeric salts or esters. These diastereomers can then be separated by conventional methods like fractional crystallization or chromatography, followed by the removal of the resolving agent to yield the pure enantiomers.
Enzymatic Resolution: Lipases and other enzymes are highly stereoselective catalysts and can be used to selectively acylate or deacylate one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the esterified product. researchgate.net This method is often preferred due to its high efficiency and environmentally benign reaction conditions.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and enabling their separation.
Stereochemical Control in Multi-Step Syntheses Involving this compound
Achieving stereochemical control in the synthesis of a complex molecule like this compound is a sophisticated endeavor. The goal is to selectively produce a single desired stereoisomer out of the many possibilities. This can be accomplished through several strategies:
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials from natural sources to introduce chirality into the target molecule.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can direct a reaction to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation or reduction of a ketone precursor could set the stereochemistry at C-2.
Substrate-Directed Control: The existing stereocenters in a molecule can influence the stereochemical outcome of a subsequent reaction at a new developing stereocenter. This is known as diastereoselective synthesis.
Enzymatic Reactions: Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful tool for stereoselective transformations. For instance, ene-reductases and alcohol dehydrogenases can be used in sequence to create multiple stereocenters with high control. mdpi.com
The synthesis of molecules with multiple contiguous stereocenters often involves a multi-step approach where each new stereocenter is introduced with a high degree of stereochemical control. researchgate.netnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments
¹H NMR: The proton NMR spectrum of 3,4,5,6,6-Pentamethylheptan-2-ol is anticipated to be complex due to the presence of multiple stereocenters, which can lead to diastereotopic protons and complex splitting patterns. The chemical shifts would be expected in the aliphatic region (typically 0.8-4.0 ppm).
Methyl Groups: A key feature would be the signals for the eight methyl groups. The two methyls on C6 are expected to be a singlet, integrating to 6H, likely shifted downfield due to the quaternary carbon. The methyl groups at C3, C4, C5, and the C1 methyl would appear as doublets, each integrating to 3H, due to coupling with their adjacent methine protons. The C7 methyl protons would also present as a doublet.
Methine Protons: The protons on the chiral centers (C2, C3, C4, C5) would appear as complex multiplets due to coupling with multiple neighboring protons. The proton at C2, being attached to the carbon bearing the hydroxyl group, would be the most downfield of these, likely in the 3.5-4.0 ppm range.
Hydroxyl Proton: The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would display 12 distinct signals, corresponding to each carbon atom in the unique environment of the molecule.
A hypothetical ¹³C NMR data table is presented below, with expected chemical shift ranges based on standard values for similar alkanols.
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (DEPT) |
| C1 | 15-25 | CH₃ |
| C2 | 65-75 | CH |
| C3 | 40-50 | CH |
| C4 | 35-45 | CH |
| C5 | 45-55 | CH |
| C6 | 30-40 | C |
| C7 | 10-20 | CH₃ |
| C3-CH₃ | 10-20 | CH₃ |
| C4-CH₃ | 10-20 | CH₃ |
| C5-CH₃ | 10-20 | CH₃ |
| C6-CH₃ (x2) | 25-35 | CH₃ |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights
To unravel the complex connectivity and stereochemistry, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. sdsu.edu For instance, a cross-peak would be expected between the proton at C2 and the proton at C3, as well as the C1 methyl protons. Similarly, correlations between the methine protons at C3, C4, and C5 and their respective attached methyl groups would be visible. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would be crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals. For example, the proton signal around 3.5-4.0 ppm would show a cross-peak with the carbon signal in the 65-75 ppm range, confirming their assignment to C2. sdsu.edu
Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering clues to its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact molecular formula. For this compound (C₁₂H₂₆O), the expected monoisotopic mass is 186.1984. chemspider.com HRMS would be able to confirm this with high accuracy.
Tandem Mass Spectrometry (MS/MS) for Elucidating Branching Patterns
Tandem MS (MS/MS) would involve selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation. This technique would be instrumental in confirming the extensive branching of the heptane (B126788) chain. Key fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For this compound, a prominent fragment would be expected from the cleavage between C2 and C3.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions characteristic of a saturated alcohol. A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, would show a complex pattern of absorptions unique to the molecule's structure. docbrown.info
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C and C-H vibrations of the aliphatic backbone would be expected to produce strong signals. The O-H stretch is typically a weak band in Raman spectroscopy.
A summary of expected key vibrational bands is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| O-H | Stretching | 3200-3600 (broad) | IR |
| C-H | Stretching | 2850-3000 (strong) | IR, Raman |
| C-O | Stretching | 1050-1150 (strong) | IR |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Enantiomeric Characterization
Chiroptical spectroscopy is indispensable for investigating the stereochemistry of chiral molecules like this compound. These techniques measure the differential interaction of a chiral sample with left and right circularly polarized light, providing information about the absolute configuration and conformational properties of the molecule. wikipedia.org
Optical Rotatory Dispersion (ORD): ORD measures the variation of the specific rotation of a chiral compound as a function of the wavelength of light. wikipedia.org As white light passes through a chiral substance, shorter wavelengths are rotated more than longer ones. wikipedia.org This phenomenon, known as optical rotatory dispersion, can be used to characterize chiral molecules. The entire ORD spectrum, which shows how optical rotation changes with wavelength, can be used to determine the circular dichroism spectrum, and vice-versa. wikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. wikipedia.org This differential absorption is only observed in the absorption bands of optically active molecules. wikipedia.org Saturated chiral alcohols, such as this compound, are known to exhibit significant CD signals, referred to as Cotton effects, in the wavelength range of 185 to 198 nm. rsc.orgrsc.org The hydroxyl group (-OH) acts as the primary chromophore responsible for this absorption. rsc.org
For a complex molecule like this compound, with its high conformational flexibility, obtaining a clear chiroptical signature can be challenging. One effective strategy is derivatization of the hydroxyl group. This can rigidify the molecular structure, reducing the number of thermally accessible conformations and leading to a more defined and interpretable CD spectrum, which significantly facilitates the determination of the absolute configuration. acs.org
Another advanced approach involves the use of a multicomponent system to form diastereomeric metal complexes in situ. These complexes can then be analyzed using exciton-coupled circular dichroism (ECCD), where the sign of the resulting CD couplets can be indicative of the chirality at the alcohol's alpha-carbon. acs.org
Table 1: Illustrative Chiroptical Data for a Chiral Secondary Alcohol
| Parameter | Description | Typical Value/Observation |
| λmax (nm) | Wavelength of Maximum Absorption | 185 - 198 nm for underivatized chiral alcohols. rsc.org |
| Δε (M⁻¹cm⁻¹) | Molar Circular Dichroism | Varies based on conformation and substituents. Positive or negative values indicate the sign of the Cotton effect. |
| [θ] (deg cm² dmol⁻¹) | Molar Ellipticity | Directly proportional to Δε. Often used to report CD data. |
| Cotton Effect | Characteristic change in ORD and/or CD signal near an absorption band. | The sign (positive or negative) is related to the stereochemistry of the molecule. rsc.org |
This table presents typical data ranges and parameters for educational purposes, as specific experimental data for this compound is not publicly available.
Advanced Chromatographic Coupling Techniques for Isomer Separation (e.g., GC-MS, LC-MS)
The separation of the various stereoisomers of this compound is a significant analytical challenge. Advanced chromatographic techniques coupled with mass spectrometry are essential for resolving and identifying these closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For the analysis of chiral alcohols, direct separation of enantiomers on a chiral GC column is possible. However, a more common and robust method involves derivatization with a chiral resolving agent prior to analysis.
A proven strategy for a structurally similar compound, 6,10,14-trimethylpentadecan-2-ol, involves derivatizing the alcohol with an enantiomerically pure agent such as (R)-trans-chrysanthemoyl chloride. nih.gov This reaction converts the mixture of enantiomers and diastereomers into a new mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov The separated esters are then identified by the mass spectrometer. This approach allows for the determination of the stereoisomeric composition of the original alcohol mixture. nih.gov The use of serially connected GC columns with different phase polarities can further enhance the separation of complex mixtures. sigmaaldrich.comsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for the analysis of less volatile or thermally fragile compounds. The separation of diastereomers can often be achieved on standard reversed-phase columns (like C18), while the separation of enantiomers requires a chiral stationary phase (CSP). hplc.eunih.gov
For the isomeric separation of this compound, a high-performance liquid chromatography (HPLC) system equipped with a chiral column would be the method of choice. hplc.eunih.gov By carefully selecting the chiral stationary phase and optimizing the mobile phase composition and column temperature, it is possible to achieve baseline separation of the different stereoisomers. mdpi.com The eluent from the HPLC is then introduced into a mass spectrometer, which provides mass-to-charge ratio data, confirming the identity of each separated isomer. Tandem MS (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ions. mdpi.comchromforum.org
Table 2: Hypothetical GC-MS Method for Stereoisomeric Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatizing Agent | (R)-trans-chrysanthemoyl chloride | Creates diastereomeric esters that are separable on a non-chiral column. nih.gov |
| GC Column | DB-5ms (or similar 5% phenyl-methylpolysiloxane) | A standard, robust non-chiral column suitable for separating diastereomers. researchgate.net |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless | To maximize the transfer of analytes to the column for trace-level analysis. |
| Oven Program | 50°C (1 min) to 300°C at 10°C/min | A temperature gradient to separate compounds with a range of volatilities. |
| MS Detector | Quadrupole or Ion Trap | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method providing reproducible fragmentation patterns for library matching. |
| MS Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for unknown identification; SIM for target analysis and quantification. mdpi.com |
This table outlines a plausible analytical method based on established procedures for similar compounds, as a specific method for this compound is not publicly available.
Computational and Theoretical Investigations of 3,4,5,6,6 Pentamethylheptan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These ab initio (from first principles) methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.
Due to its numerous single bonds, 3,4,5,6,6-pentamethylheptan-2-ol can exist in a vast number of different spatial arrangements, or conformations, which arise from the rotation around these bonds. Density Functional Theory (DFT) is a widely used computational method to study the conformational landscape of such complex organic molecules. researchgate.netekb.eg DFT calculations can identify the most stable conformers (lowest energy arrangements) and the relative energies of other, higher-energy conformers. lew.ronih.gov
The process involves systematically exploring the potential energy surface by rotating key dihedral angles of the molecule. For each resulting geometry, the electronic energy is calculated. The structures corresponding to energy minima are identified as stable conformers. The relative stability of these conformers is crucial as it dictates the molecule's predominant shape, which in turn influences its physical properties and reactivity. For a highly branched alcohol, steric hindrance between the bulky methyl groups plays a significant role in determining the lowest energy conformations.
Table 1: Illustrative DFT Calculation Results for Hypothetical Conformers of this compound
| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (C3-C4-C5-C6) |
| Conf-1 (Lowest Energy) | B3LYP/6-311++G(d,p) | 0.00 | 178.5° (anti-periplanar) |
| Conf-2 | B3LYP/6-311++G(d,p) | +1.25 | 65.2° (gauche) |
| Conf-3 | B3LYP/6-311++G(d,p) | +2.89 | -68.9° (gauche) |
| Conf-4 | B3LYP/6-311++G(d,p) | +5.10 | 0.5° (eclipsed - transition state) |
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are employed to predict spectroscopic parameters with high accuracy. nih.govarxiv.org These calculations can provide valuable insights into the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of this compound.
By calculating the harmonic and anharmonic vibrational frequencies, a theoretical infrared spectrum can be generated. nih.gov This computed spectrum can be used to assign vibrational modes to experimentally observed peaks. For instance, the characteristic O-H stretching frequency can be calculated, and its position can provide information about intramolecular hydrogen bonding. Similarly, chemical shifts for ¹H and ¹³C atoms can be computed, aiding in the interpretation of experimental NMR spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ugr.es For this compound, MD simulations can reveal its conformational flexibility in different environments and provide a detailed picture of its interactions with solvent molecules (solvation). aps.org
In an MD simulation, the molecule is treated as a classical system, and Newton's equations of motion are solved iteratively for every atom. This generates a trajectory that describes the positions and velocities of atoms over a period, typically from nanoseconds to microseconds. Analysis of this trajectory allows for the observation of transitions between different conformational states, providing insight into the flexibility of the carbon backbone and the rotational freedom of its many methyl groups.
When solvent molecules (like water or an organic solvent) are included in the simulation box, MD can model solvation effects explicitly. pitt.edu It can show how solvent molecules arrange around the polar hydroxyl group versus the nonpolar alkyl chain. For a sterically hindered alcohol like this compound, simulations can quantify how the bulky structure impedes solvent access to the hydroxyl group, which can affect its acidity and reactivity. rsc.orgyoutube.com Studies on other alcohols have shown that tertiary alcohols experience less self-aggregation due to steric hindrance, which influences the polarity of the bulk solvent. rsc.org
Force Field Development and Validation for Large-Scale Simulations
Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field (FF) to describe the potential energy of the system. acs.org While general-purpose force fields like OPLSAA, CHARMM, and AMBER exist, their accuracy for a unique, highly-branched structure like this compound may be limited. nih.govacs.org Therefore, the development and validation of a specific force field or the refinement of an existing one might be necessary for high-fidelity simulations.
The development process involves defining parameters for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). These parameters are typically optimized (parameterized) to reproduce experimental data or high-level quantum chemical calculations for the molecule or its smaller fragments. For alcohols, this includes matching properties like the density, heat of vaporization, and radial distribution functions of the pure liquid. acs.orgnih.gov The transferability of force fields developed for a range of primary, secondary, and tertiary alcohols demonstrates the feasibility of creating robust models. acs.orgresearchgate.net Validation involves testing the force field's ability to predict properties that were not used in the parameterization process.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties and reactivity of chemicals based on their molecular structure. nih.gov A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an observed property.
For this compound, a QSPR model could be developed to predict properties such as boiling point, viscosity, or a measure of reactivity, like the rate constant for a specific reaction. The first step is to calculate a wide range of molecular descriptors for a set of related alcohols for which the property of interest is known. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges). nih.govmdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that finds the best correlation. nih.gov Once a statistically significant and validated model is established, it can be used to predict the property for this compound simply by calculating its molecular descriptors. nih.govunlp.edu.ar
Table 2: Example of a QSPR Model Validation for Predicting a Property (e.g., Aqueous Solubility)
| Dataset | Number of Compounds (n) | Correlation Coefficient (r) | F-statistic |
| Training Set | 30 | 0.9843 | 870 |
| Test Set | 33 | 0.9965 | 4456 |
| Overall | 63 | 0.9931 | 4379 |
| This table is based on data from a study on the aqueous solubility of various alcohols and illustrates the statistical validation of a QSPR model. nih.govunlp.edu.ar |
In Silico Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model chemical reactions in silico (on a computer), providing detailed mechanistic insights. For this compound, a common reaction to study would be acid-catalyzed dehydration to form alkenes. libretexts.org
Using methods like DFT, the entire reaction pathway can be mapped out. This involves identifying the structures of reactants, products, any reaction intermediates (such as carbocations), and, crucially, the transition states that connect them. researchgate.netrsc.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy barrier. researchgate.net
The activation energy determines the rate of the reaction. By comparing the energy barriers for different possible pathways (e.g., leading to different alkene isomers), the model can predict the major and minor products of the reaction. For a secondary alcohol like this compound, dehydration likely proceeds via an E1 mechanism involving a carbocation intermediate. libretexts.org Computational modeling can also investigate the possibility of carbocation rearrangements, which are common in such reactions.
Chemical Reactivity and Mechanistic Pathways of 3,4,5,6,6 Pentamethylheptan 2 Ol
Nucleophilic Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)
The lone pairs of electrons on the oxygen atom of the hydroxyl group make 3,4,5,6,6-pentamethylheptan-2-ol a nucleophile. It can react with electrophiles, leading to the formation of esters and ethers.
Esterification: The reaction of this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, yields an ester. The Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst, is a common method. libretexts.orgrutgers.edu However, due to the significant steric hindrance around the hydroxyl group in this compound, this reaction is expected to be slow. A more efficient method would likely involve the use of a more reactive electrophile, like an acid chloride, under basic conditions. libretexts.orgopenstax.org
Table 1: Illustrative Esterification of this compound
| Reactant 1 | Reactant 2 | Reagents | Product |
| This compound | Acetic Anhydride | Pyridine (B92270) | 3,4,5,6,6-Pentamethylheptan-2-yl acetate |
Etherification: The synthesis of ethers from this compound, such as in the Williamson ether synthesis, would be challenging. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The steric bulk surrounding the oxygen atom in the resulting alkoxide of this compound would significantly hinder its ability to participate in an SN2 reaction. Acid-catalyzed dehydration to form a symmetric ether is also possible but would likely be outcompeted by elimination reactions, especially at higher temperatures. libretexts.org
Elimination Reactions Leading to Olefinic Products
The dehydration of this compound, typically under acidic conditions and heat, is expected to produce a mixture of olefinic products (alkenes). openstax.orglibretexts.org This reaction proceeds through an E1 or E2 mechanism. Given that it is a secondary alcohol, the reaction can proceed via an E1 pathway involving a carbocation intermediate, particularly with a non-coordinating acid. rutgers.eduopenstax.org The use of reagents like phosphorus oxychloride (POCl₃) in pyridine would favor an E2 mechanism. openstax.org
According to Zaitsev's rule, the major product of the elimination reaction will be the most substituted, and therefore most stable, alkene. libretexts.org In the case of this compound, removal of a hydrogen atom from the adjacent carbon at position 3 would lead to the more substituted alkene.
Table 2: Potential Olefinic Products from Dehydration of this compound
| Product Name | Structure | Classification |
| 3,4,5,6,6-Pentamethylhept-2-ene | (CH₃)₂CHCH(CH₃)C(CH₃)=CHCH(CH₃)₂ | Major Product (Zaitsev) |
| 3,4,5,6,6-Pentamethylhept-1-ene | (CH₃)₂CHCH(CH₃)CH(CH₃)C(CH₃)=CH₂ | Minor Product (Hofmann) |
Oxidation Reactions and Formation of Carbonyl Compounds
As a secondary alcohol, this compound can be oxidized to form a ketone. rutgers.edu A variety of oxidizing agents can be used for this transformation, such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. rutgers.edu The product of this oxidation would be 3,4,5,6,6-pentamethylheptan-2-one. Tertiary alcohols are resistant to oxidation under similar conditions because they lack a hydrogen atom on the carbinol carbon. rutgers.edu
Table 3: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
| This compound | Chromic Acid (H₂CrO₄) | 3,4,5,6,6-Pentamethylheptan-2-one |
Rearrangement Reactions Facilitated by Branching
The highly branched structure of this compound makes it susceptible to carbocation rearrangements, particularly under conditions that favor an E1 mechanism for dehydration. rutgers.edu Upon protonation of the hydroxyl group and its departure as a water molecule, a secondary carbocation is formed at position 2. This carbocation can potentially undergo a 1,2-hydride or 1,2-methide shift to form a more stable tertiary carbocation. For instance, a hydride shift from position 3 to position 2 would result in a tertiary carbocation, which would then lead to different olefinic products upon deprotonation. The likelihood of such rearrangements complicates the prediction of the exact product distribution in elimination reactions. wiley-vch.de
Role as a Catalytic Agent or Ligand in Organic Transformations
There is no information available in the provided search results to suggest that this compound is used as a catalytic agent or ligand in organic transformations. In general, alcohols can be part of catalytic systems, for example, as proton sources or as components of ligands for metal catalysts. mdpi.comnih.gov
Investigation of Steric and Electronic Effects on Catalytic Activity
Should this compound be considered for a role as a ligand or part of a catalyst, its significant steric bulk would be a dominant factor. rsc.org This steric hindrance could be beneficial in some cases, for instance, by promoting selectivity in a reaction. acs.org Electronically, the alkyl groups are electron-donating, which increases the electron density on the oxygen atom. quora.com This could influence its ability to coordinate to a metal center or its acidity.
Reaction Mechanisms in Alcohol-Catalyzed Processes
In alcohol-catalyzed processes, the alcohol can act as a proton shuttle or a weak acid/base catalyst. The specific mechanism would depend on the reaction. The steric and electronic properties of the alcohol would influence the transition states of these reactions and, consequently, the reaction rates and selectivities. wikipedia.org
Mechanism of Interaction with Encapsulation Materials
The encapsulation of a guest molecule, such as the hypothetical encapsulation of this compound, is governed by a series of non-covalent interactions between the guest and the host encapsulation material. The specific mechanism is highly dependent on the physicochemical properties of both the guest molecule and the encapsulant. For a molecule like this compound, which possesses a bulky, hydrophobic alkyl chain and a polar hydroxyl group, interactions with common encapsulation materials like cyclodextrins and liposomes would be driven by a combination of forces.
Interaction with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic outer surface and a hydrophobic inner cavity. oatext.comoatext.com This structure allows them to form inclusion complexes with a variety of guest molecules, particularly those with hydrophobic moieties that can fit within the cavity. oatext.comoatext.com
The primary driving force for the formation of an inclusion complex between a nonpolar guest and a cyclodextrin (B1172386) is the substitution of high-enthalpy water molecules within the cyclodextrin cavity with the guest molecule. This process is entropically favorable. For an amphiphilic molecule like this compound, the bulky pentamethylheptane chain would be the most likely portion to be included within the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin or a modified derivative.
The interaction would be further stabilized by van der Waals forces between the alkyl chain of the guest and the nonpolar inner surface of the cyclodextrin. The polar hydroxyl group of the alcohol would likely be positioned near the hydrophilic rim of the cyclodextrin, where it could potentially form hydrogen bonds with the hydroxyl groups of the cyclodextrin.
The stoichiometry of such a complex, typically 1:1, and its stability constant (Kc) could be determined experimentally using techniques like phase-solubility studies, isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy. eijppr.com
Table 1: Hypothetical Stability Constants for Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Guest Molecule | Stability Constant (Kc) (M⁻¹) |
| β-Cyclodextrin | Long-chain alcohol | 100 - 2000 |
| Hydroxypropyl-β-cyclodextrin | Long-chain alcohol | 200 - 5000 |
| Methyl-β-cyclodextrin | Long-chain alcohol | 500 - 10000 |
Note: This table is illustrative and does not represent experimental data for this compound.
Interaction with Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers, which are typically formed from phospholipids (B1166683). They can encapsulate both hydrophilic and hydrophobic compounds. The interaction of an amphiphilic molecule like this compound with a liposome (B1194612) would primarily involve its partitioning into the lipid bilayer. nih.gov
The long, branched pentamethylheptyl chain would readily insert into the hydrophobic core of the lipid bilayer, driven by the hydrophobic effect. This interaction would be stabilized by van der Waals forces with the acyl chains of the phospholipids. The polar hydroxyl group of the alcohol would likely orient itself towards the hydrophilic head groups of the phospholipids at the bilayer-water interface, where it could participate in hydrogen bonding and electrostatic interactions.
The degree of interaction and its effect on the liposomal membrane can be studied using techniques such as differential scanning calorimetry (DSC), which can detect changes in the phase transition temperature of the lipid bilayer, and fluorescence spectroscopy, which can probe the microenvironment of the encapsulated molecule.
Table 2: Potential Effects of a Branched-Chain Alcohol on Liposome Properties
| Liposome Property | Change upon Interaction | Rationale |
| Membrane Fluidity | Increase | Disruption of the ordered packing of phospholipid acyl chains by the bulky alkyl group. |
| Phase Transition Temperature (Tm) | Decrease | The presence of the guest molecule introduces defects in the lipid packing, lowering the energy required for the phase transition. |
| Vesicle Size | Potential Increase | Insertion of the guest molecule into the bilayer can lead to changes in membrane curvature and overall size. |
Note: This table presents plausible effects and is not based on specific experimental data for this compound.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
The synthesis of complex molecules often relies on a building block strategy, where pre-functionalized and stereochemically defined fragments are assembled. nih.govresearchgate.net In this context, 3,4,5,6,6-Pentamethylheptan-2-ol, with its chiral center at the C-2 position and bulky alkyl frame, is a valuable potential building block. Its structure can introduce specific three-dimensional features into a target molecule, which is crucial in fields like drug discovery and natural product synthesis. nih.gov
While direct examples of its use are not widely documented, the principle is well-established. For instance, automated synthesis platforms can assemble complex structures from a library of such building blocks, enabling the rapid creation of diverse molecular derivatives. nih.gov The inclusion of a fragment like this compound could be used to probe how significant steric bulk in a specific region of a molecule affects its biological activity or material properties. Its structural isomers, such as 2,2,4,6,6-pentamethylhept-3-ene, are noted as precursors in the synthesis of other complex organic molecules, highlighting the utility of this branched carbon skeleton.
Intermediacy in the Production of Specialty Chemicals and Polymers
Specialty chemicals are valued for their function rather than their composition. The conversion of this compound into derivatives like esters or ethers could yield compounds with unique properties suitable for use as specialty plasticizers, lubricants, or surfactants. The large, branched alkyl group would impart high thermal stability and solubility in nonpolar media.
Furthermore, in the realm of polymers, related structures are of significant interest. For example, 2,2,4,6,6-Pentamethylheptane is identified as a film-forming polymer used in certain detergent compositions. biosynth.combiosynth.comcymitquimica.com This suggests that polymers derived from or incorporating the pentamethylheptyl structure have useful material properties. It is plausible that this compound could serve as a monomer or a chain-terminating agent in polymerization processes. Its hydroxyl group allows it to be incorporated into polyesters or polyethers, where the bulky side chain would disrupt polymer packing, potentially lowering the glass transition temperature and increasing flexibility.
An unsaturated analog, 3,4,5,6,6-Pentamethylhept-3-en-2-one, is utilized as a fragrance ingredient, indicating that the pentamethylheptyl skeleton can be a key component in the formulation of specialty consumer products. nih.gov
Research into Its Role in Controlled Release Systems via Encapsulation Technologies
Controlled release systems are critical for delivering active ingredients, from pharmaceuticals to agricultural chemicals, in a time-dependent manner. Encapsulation within a polymer matrix is a common method to achieve this. The properties of the polymer, such as its hydrophobicity and permeability, are key to controlling the release rate.
While direct research into this compound for encapsulation is not prominent, its potential can be inferred. If used as a co-monomer in creating a polymer matrix, its bulky and hydrophobic pentamethylheptyl group would significantly influence the matrix's properties. This could create a more tortuous and less permeable environment for an encapsulated hydrophilic substance, thereby slowing its release. The use of related alkanes as film-forming polymers supports the idea that this structural motif is suitable for creating barrier materials. biosynth.comcymitquimica.com
Exploration as a Solvent or Co-solvent in Specific Chemical Processes
The molecular structure of this compound, featuring a polar hydroxyl (-OH) head and a large, nonpolar alkyl tail, makes it an amphiphilic molecule. Such molecules are often effective as solvents or co-solvents, capable of dissolving or compatibilizing substances of differing polarities. Its high boiling point, expected from its molecular weight, would make it suitable for reactions requiring elevated temperatures.
The highly branched nature of the alkyl chain would also influence its solvent properties, creating a unique solvent environment compared to linear alcohols. A related isomer, 2,2,4,6,6-pentamethylheptane, is used in cleaning formulations, demonstrating the utility of this carbon framework as a nonpolar solvent. cymitquimica.com Therefore, this compound could be explored as a solvent in organic synthesis, particularly for processes involving organometallic reagents that require stable, non-reactive, and moderately polar media.
Physical Properties of Related C12 Isomers
The subtle changes in methyl group placement significantly impact physical properties, as shown in the table below.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 170.33 | 180 tcichemicals.com |
| 2,3,4,5,6-Pentamethylheptane | 27574-98-7 | 170.33 | 195 chemicalbook.com |
| This compound | 87118-95-4 | 186.34 | Not available |
Investigations into Structure-Function Relationships in Chemical Materials Design
Understanding how a molecule's structure dictates a material's final properties is a cornerstone of materials science. This compound is an excellent candidate for such fundamental studies. By incorporating this compound into a polymer or material and comparing the outcome with that from using its other isomers (e.g., those with different branching patterns), researchers can systematically probe the effects of steric hindrance and stereochemistry.
General principles show that replacing flexible chains with rigid or bulky groups can stiffen a polymer chain and increase its crystallinity and melting point. msu.edu Investigating a series of polyesters made from dicarboxylic acids and various pentamethylheptanol isomers would provide clear data on how the specific placement of methyl groups influences properties like thermal stability, solubility, and mechanical strength. These structure-function relationships are essential for the rational design of new materials tailored for specific applications.
Environmental Chemistry and Degradation Studies Academic Focus
Photochemical Degradation Pathways and Reaction Products in Atmospheric Systems
In the atmosphere, the primary degradation pathway for saturated alcohols like 3,4,5,6,6-pentamethylheptan-2-ol is through reaction with hydroxyl radicals (•OH). scielo.brscielo.br These highly reactive species initiate a cascade of reactions that break down the parent molecule. The abstraction of a hydrogen atom is the principal initial step, and the site of abstraction is influenced by the strength of the C-H bonds. scielo.brresearchgate.net
For this compound, hydrogen abstraction is most likely to occur at the tertiary carbon atom bonded to the hydroxyl group (C-2), as the resulting α-hydroxyalkyl radical is stabilized by the oxygen atom. Abstraction from the numerous other tertiary and secondary C-H bonds along the pentamethylated chain is also possible, leading to a variety of alkyl radicals.
Following hydrogen abstraction, the resulting radicals react with molecular oxygen (O₂) to form peroxy radicals (ROO•). These peroxy radicals can then undergo further reactions, such as reacting with nitric oxide (NO) to form alkoxy radicals (RO•) or with other peroxy radicals. The subsequent fate of the alkoxy radicals is crucial in determining the final degradation products. These radicals can undergo unimolecular decomposition (fragmentation) or isomerization.
Given the highly branched nature of this compound, fragmentation of the alkoxy radicals is a probable and significant pathway, leading to the formation of smaller, more volatile carbonyl compounds such as ketones and aldehydes, as well as other smaller alkyl radicals. For instance, cleavage of the C-C bond adjacent to the oxygen-bearing carbon could lead to the formation of a ketone and a smaller alkyl radical.
Based on studies of other branched alcohols, the expected photochemical degradation products of this compound in the atmosphere are likely to be a complex mixture of smaller ketones and aldehydes. scielo.br
Table 1: Postulated Photochemical Degradation Products of this compound in the Atmosphere
| Precursor Compound | Major Reaction Pathway | Postulated Primary Products |
| This compound | Reaction with •OH radicals, followed by fragmentation of alkoxy radicals | - 3,4,5,6,6-Pentamethylheptan-2-one- Smaller ketones (e.g., acetone, 2-butanone)- Smaller aldehydes (e.g., formaldehyde, acetaldehyde) |
Biodegradation Mechanisms in Environmental Matrices
The biodegradation of this compound in soil and water is expected to be a slow process due to its highly branched structure. While linear long-chain alcohols are generally readily biodegradable, extensive branching can significantly hinder microbial degradation. researchgate.netnih.gov The steric hindrance presented by the multiple methyl groups can impede the enzymatic action of microorganisms.
Aerobic biodegradation of aliphatic alcohols typically initiates with the oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid. researchgate.net This is often followed by β-oxidation, which sequentially shortens the carbon chain. However, the extensive methyl branching in this compound would block the β-oxidation pathway at multiple points, making complete mineralization challenging.
Microorganisms may employ alternative degradation strategies, such as ω-oxidation (oxidation at the terminal methyl group) or sub-terminal oxidation, to bypass the steric hindrance. However, even with these pathways, the presence of quaternary carbon centers would likely result in the formation of persistent metabolites.
Under anaerobic conditions, the biodegradation of highly branched alcohols is even more limited. Studies have shown that alkyl branching has a more detrimental effect on anaerobic degradability compared to aerobic degradation.
Table 2: Inferred Biodegradation Potential and Limiting Factors for this compound
| Environmental Matrix | Biodegradation Potential | Key Limiting Factors |
| Aerobic Soil and Water | Low to moderate | - High degree of methyl branching causing steric hindrance to enzymatic attack.- Blockage of the β-oxidation pathway. |
| Anaerobic Sediments | Very Low | - Increased steric hindrance under anaerobic metabolic pathways.- Lack of suitable electron acceptors for efficient degradation of highly branched structures. |
Hydrolytic Stability and Transformation Kinetics in Aquatic Environments
As a secondary alcohol, this compound is expected to be hydrolytically stable under typical environmental pH conditions (pH 4-9). figshare.com Hydrolysis is not considered a significant degradation pathway for aliphatic alcohols in the environment. The C-O bond in secondary alcohols is generally resistant to cleavage in the absence of strong acid or base catalysis, which are not typical of natural aquatic systems. wikipedia.org
While abiotic degradation via hydrolysis is unlikely, other abiotic processes in aquatic environments, such as indirect photolysis, could contribute to its transformation. In sunlit surface waters, photochemically produced reactive species like hydroxyl radicals can lead to the degradation of dissolved organic compounds. The kinetics of these reactions would be dependent on the concentration of these reactive species and the quantum yield of the alcohol.
Table 3: Predicted Hydrolytic Stability of this compound
| Environmental Condition | Predicted Hydrolytic Half-life | Dominant Abiotic Transformation Process |
| Neutral pH (pH 7), 25°C | > 1 year | Negligible |
| Acidic pH (pH 4), 25°C | > 1 year | Negligible |
| Basic pH (pH 9), 25°C | > 1 year | Negligible |
| Sunlit Surface Waters | Variable (days to weeks) | Indirect photolysis via reaction with photochemically generated reactive species (e.g., •OH) |
Advanced Analytical Techniques for Environmental Monitoring of Transformation Products
The identification and quantification of this compound and its potential transformation products in complex environmental matrices require sophisticated analytical techniques. The complexity of the expected degradation product mixture necessitates high-resolution and sensitive methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile organic compounds. cdc.govnih.gov For the parent alcohol and its more volatile degradation products like smaller ketones and aldehydes, GC-MS offers excellent separation and identification capabilities. Derivatization may be employed to improve the chromatographic behavior and detection of the alcohol.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is well-suited for the analysis of less volatile and more polar transformation products that may be formed during biodegradation or in aquatic photodegradation. wur.nl LC-MS can provide information on the molecular weight and structure of these compounds, aiding in their identification.
High-resolution mass spectrometry (HRMS) coupled with either GC or LC can provide accurate mass measurements, which are invaluable for the elucidation of the elemental composition of unknown transformation products.
Table 4: Suitable Analytical Techniques for Monitoring this compound and its Transformation Products
| Analytical Technique | Target Analytes | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Parent compound, volatile ketones and aldehydes | High separation efficiency, established libraries for identification. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Less volatile and more polar metabolites (e.g., carboxylic acids) | Suitable for non-volatile compounds, high sensitivity and selectivity. |
| High-Resolution Mass Spectrometry (HRMS) | Unknown transformation products | Accurate mass measurements for formula determination of novel compounds. |
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of highly substituted and sterically hindered alcohols like 3,4,5,6,6-pentamethylheptan-2-ol necessitates the development of robust and environmentally benign synthetic strategies. Traditional methods often require harsh conditions and generate significant waste, prompting a shift towards greener alternatives.
Future research will likely focus on several key areas:
Biocatalysis: The use of enzymes, such as ketoreductases and alcohol dehydrogenases, offers a highly selective and sustainable route to chiral alcohols. mdpi.comacs.orgmdpi.comacs.org Engineered enzymes can be designed to handle sterically demanding substrates, providing access to specific stereoisomers of this compound with high enantiomeric excess. mdpi.commdpi.com Multi-step biocatalytic cascades, where several enzymatic reactions are performed in a single pot, represent a particularly promising avenue for efficient and sustainable synthesis. acs.org
Grignard-Type Reactions with Alcohol Surrogates: Recent advancements have demonstrated the use of alcohols as surrogates for carbonyl compounds in Grignard-type reactions. researchgate.net This approach, often catalyzed by ruthenium pincer complexes, avoids the need for pre-synthesizing the corresponding ketone, thereby streamlining the synthetic process and improving atom economy. researchgate.net Adapting this methodology for the synthesis of highly branched structures from simpler alcohol precursors could provide a more sustainable pathway to this compound.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic design. For the synthesis of complex alcohols, this includes the use of nanocatalysts and microwave-assisted reactions to enhance efficiency and reduce energy consumption. researchgate.netnorthwestern.edu The development of catalytic systems that operate under mild, solvent-free conditions is a key goal. researchgate.net Furthermore, harnessing alcohols themselves as sustainable reagents for late-stage functionalization is a rapidly developing field with significant potential. mdpi.comresearchgate.net
Advanced Grignard Reactions: The Grignard reaction remains a cornerstone for the synthesis of branched alcohols. researchgate.net Future research will focus on developing more efficient and selective Grignard reactions, particularly for the synthesis of sterically hindered tertiary alcohols through the use of novel chiral ligands. nih.gov Overcoming the challenges associated with the synthesis of sterically hindered secondary alcohols, such as those encountered in the synthesis of this compound, will require further innovation in reagent and catalyst design. researchgate.net
| Synthetic Strategy | Key Advantages | Relevant Research Areas |
| Biocatalysis | High stereoselectivity, mild reaction conditions, renewable catalysts. | Enzyme engineering, multi-step cascades. |
| Alcohol Surrogates | Improved atom economy, simplified synthetic routes. | Ruthenium pincer complexes, hydrogen-borrowing catalysis. |
| Green Chemistry | Reduced waste, lower energy consumption, use of sustainable reagents. | Nanocatalysis, microwave synthesis, solvent-free reactions. |
| Advanced Grignard | Versatility in C-C bond formation. | Chiral ligands for asymmetric synthesis, methods for hindered substrates. |
Design of Novel Catalytic Systems Based on Branched Alcohol Structures
The unique steric and electronic properties of this compound can serve as a design blueprint for novel catalytic systems. The bulky framework of this alcohol can be incorporated into ligands to create sterically demanding environments around a metal center, potentially leading to unique selectivity in catalysis.
Emerging research in this area includes:
Pincer Complexes: Pincer ligands, which bind to a metal in a tridentate fashion, create highly stable and reactive catalysts. researchgate.netmdpi.comresearchgate.netbioengineer.orgresearchgate.net By incorporating structural motifs from highly branched alcohols into the pincer framework, it may be possible to create catalysts with tailored pockets that can distinguish between substrates of different shapes and sizes. These catalysts could be employed in a variety of transformations, including dehydrogenative coupling and alkylation reactions. nih.govresearchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs): MOFs are porous materials constructed from metal ions and organic linkers. acs.orgacs.orgresearchgate.netpnnl.gov The pores of MOFs can be functionalized with catalytic sites, and their size and shape can be tuned. It is conceivable to design MOFs where the organic linkers are derived from or mimic the structure of highly branched alcohols. Such MOFs could act as shape-selective catalysts for a range of organic reactions. acs.orgacs.org
Homogeneous and Heterogeneous Catalysis for C-C Bond Formation: The synthesis of the carbon backbone of this compound relies on efficient C-C bond formation. wikipedia.org Research into new homogeneous and heterogeneous catalysts, including those based on earth-abundant metals like manganese, is crucial. researchgate.netnih.gov The insights gained from studying how these catalysts facilitate the formation of sterically congested centers can be applied to the design of new catalytic systems. vacancyedu.com
Stereoselective Catalysis: Given the chirality of this compound, the development of catalysts for its stereoselective synthesis is of high importance. This includes the design of chiral ligands for metal-catalyzed reactions and the use of dynamic kinetic resolution, which combines a chemical catalyst for racemization with an enzyme for stereoselective transformation. gacrkl.ac.inrsc.org
| Catalytic System | Design Principle | Potential Applications |
| Pincer Complexes | Incorporation of bulky alcohol motifs into the ligand backbone. | Shape-selective catalysis, dehydrogenative coupling. |
| Metal-Organic Frameworks | Use of branched alcohol-derived linkers to create specific pore environments. | Heterogeneous catalysis, size-selective transformations. |
| C-C Bond Forming Catalysts | Understanding mechanisms for creating sterically hindered bonds. | Synthesis of complex organic molecules. |
| Stereoselective Catalysts | Chiral ligands and dynamic kinetic resolution. | Enantiomerically pure synthesis of chiral alcohols. |
Advanced In Silico Studies for Deeper Mechanistic Understanding
Computational chemistry provides a powerful lens through which to understand the intricate mechanisms of reactions involving sterically hindered molecules like this compound. In silico studies can predict reaction pathways, elucidate the role of catalysts, and guide the design of more efficient synthetic strategies.
Key areas for future computational research include:
Mechanism of Grignard Additions: Density Functional Theory (DFT) calculations can provide detailed insights into the transition states of Grignard reactions, helping to explain the stereoselectivity observed with different chiral ligands and substrates. northwestern.edubioengineer.orgnih.gov This understanding is crucial for designing new ligands that can effectively control the stereochemical outcome of reactions to produce specific isomers of this compound.
Catalytic Hydrogenation Mechanisms: Computational studies can be used to model the hydrogenation of bulky ketones to their corresponding alcohols over various metal catalysts. researchgate.netmdpi.comresearchgate.netresearchgate.netwikipedia.org By calculating reaction barriers and analyzing the interaction between the substrate and the catalyst surface, researchers can predict which catalysts will be most effective and selective for the reduction of a sterically hindered ketone precursor to this compound.
Enzyme-Substrate Interactions: Molecular dynamics (MD) simulations can be employed to study the binding of sterically demanding substrates within the active site of an enzyme. This can help to rationalize the observed enantioselectivity of biocatalytic reductions and guide protein engineering efforts to create enzymes with enhanced activity and selectivity towards molecules like the precursor ketone of this compound.
Predicting Reactivity and Selectivity: In silico tools can be used to predict the regio- and stereoselectivity of a wide range of organic reactions. acs.orgnih.gov For a complex molecule like this compound, computational screening of different synthetic routes and catalysts can save significant experimental time and resources.
| Computational Method | Application to this compound | Research Focus |
| Density Functional Theory (DFT) | Elucidating the mechanism of its synthesis via Grignard and hydrogenation reactions. | Transition state analysis, stereoselectivity prediction. |
| Molecular Dynamics (MD) | Understanding its interaction with enzymes for biocatalytic synthesis. | Enzyme-substrate binding, rational enzyme design. |
| In Silico Screening | Identifying promising synthetic routes and catalysts. | High-throughput screening of reaction conditions. |
Exploration of New Chemical Applications in Material Science and Organic Chemistry
The unique structural features of this compound and other highly branched alcohols suggest a range of potential applications in both material science and organic synthesis.
Future research in this area may explore:
Lubricants and Surfactants: Long-chain and branched alcohols are key components in the synthesis of esters used as high-performance lubricants and plasticizers. northwestern.edubioengineer.org The extensive branching in this compound could lead to esters with superior properties, such as very low pour points and excellent oxidative stability. Similarly, its structure could be incorporated into novel surfactants with unique aggregation behavior.
Polymer Chemistry: Alcohols are fundamental building blocks in the synthesis of polymers such as polyesters and polyurethanes. researchgate.netresearchgate.net The use of a highly branched alcohol like this compound as a monomer or chain terminator could lead to polymers with novel properties, such as increased solubility, lower viscosity, and altered thermal characteristics. Some highly branched isomers are known to be solids at room temperature, a property that could be exploited in polymer design. mdpi.com
Building Blocks in Organic Synthesis: Sterically hindered alcohols and their derivatives can serve as valuable intermediates in the synthesis of complex organic molecules. researchgate.netwikipedia.org The bulky pentamethylheptyl group could be used to direct the stereochemical outcome of subsequent reactions or to create specific three-dimensional structures in target molecules. The hydroxyl group can also be used as a protecting group that is stable under certain conditions due to its steric hindrance. acs.org
Functional Materials: The incorporation of highly branched alkyl chains into functional materials can influence their self-assembly, solubility, and interaction with other molecules. Derivatives of this compound could find applications in areas such as liquid crystals, organic electronics, and drug delivery systems.
Biofuels: Branched-chain higher alcohols are considered promising next-generation biofuels due to their high energy density and low hygroscopicity. mdpi.comresearchgate.net While the direct use of this compound as a fuel is unlikely due to its complexity, the synthetic methodologies developed for its production could be applied to the synthesis of other structurally related, more accessible branched alcohols for fuel applications.
| Application Area | Rationale based on Molecular Structure | Potential Impact |
| Lubricants & Surfactants | High branching can lower pour points and improve stability. | Development of high-performance fluids and additives. |
| Polymer Chemistry | Steric bulk can influence polymer architecture and properties. | Creation of novel polymers with tailored characteristics. |
| Organic Synthesis | Can act as a chiral auxiliary or a sterically demanding building block. | Access to new and complex molecular architectures. |
| Functional Materials | Influences self-assembly and physical properties. | Design of new materials for electronics and biomedicine. |
| Biofuels | High energy density and low water absorption. | Contribution to the development of sustainable energy sources. |
Interdisciplinary Research Integrating Synthesis, Computation, and Advanced Characterization
The complexity of a molecule like this compound demands a collaborative, interdisciplinary approach to unlock its full potential. The synergy between synthetic chemistry, computational modeling, and advanced characterization techniques will be essential for future progress.
Future interdisciplinary research will likely involve:
Integrated Catalyst Development: The design and synthesis of new catalysts for the production of branched alcohols will be greatly enhanced by a feedback loop between computational prediction, synthetic realization, and detailed characterization. wikipedia.org For instance, DFT calculations can propose a novel catalyst structure, which is then synthesized and its performance evaluated. Advanced characterization techniques, such as in-situ spectroscopy, can then provide mechanistic data that is used to refine the computational model. nih.gov
Elucidation of Reaction Mechanisms: Combining experimental kinetic data with computational modeling is a powerful strategy for unraveling complex reaction mechanisms. nih.gov For the synthesis of this compound, this could involve using techniques like stopped-flow kinetics to measure reaction rates, which are then compared with the predictions from DFT calculations to validate a proposed mechanism.
Characterization of Complex Structures: The unambiguous characterization of highly branched and potentially chiral molecules requires a suite of advanced analytical techniques. This includes multi-dimensional NMR spectroscopy, X-ray crystallography for determining absolute stereochemistry, and mass spectrometry for accurate mass determination. researchgate.net
Materials Science and Engineering: The development of new materials based on this compound will require collaboration between synthetic chemists and materials scientists. vacancyedu.com The synthesis of novel polymers or functional materials will need to be followed by extensive characterization of their physical and chemical properties to understand how the molecular structure translates to macroscopic performance.
Biotechnology and Synthetic Biology: The development of biocatalytic routes to branched alcohols is an inherently interdisciplinary field, requiring expertise in enzymology, molecular biology, and chemical engineering. researchgate.net The design of efficient microbial cell factories for the production of these compounds involves a combination of metabolic engineering, synthetic biology, and process optimization.
| Interdisciplinary Synergy | Example Application | Expected Outcome |
| Synthesis & Computation | DFT-guided design of a stereoselective catalyst for a Grignard reaction. | A highly efficient and selective synthesis of a specific isomer of this compound. |
| Synthesis & Characterization | In-situ IR spectroscopy to monitor a catalytic reaction in real-time. | A deeper understanding of the catalytic cycle and identification of key intermediates. |
| Computation & Characterization | Correlating NMR data with computationally predicted chemical shifts. | Unambiguous structural assignment of complex reaction products. |
| Synthesis, Computation & Materials Science | Designing and creating a new polymer incorporating the branched alcohol and modeling its properties. | Novel materials with tailored properties for specific applications. |
| Synthesis & Biotechnology | Engineering an enzyme for the stereospecific reduction of a bulky ketone precursor. | A sustainable and highly selective route to a chiral branched alcohol. |
Q & A
Q. What are the established synthetic routes for 3,4,5,6,6-Pentamethylheptan-2-ol, and how do their yields compare under varying conditions?
Methodological Answer: The compound is synthesized via catalytic reduction or Grignard reactions involving highly branched precursors. Evidence from alkali metal production experiments indicates that tertiary alcohols like this compound (CAS 87118-95-4) are preferred due to their solubility in organic solvents. However, yields remain low (e.g., 34% in one protocol) due to steric hindrance from the pentamethyl branching . A comparative table of methods is provided below:
| Method | Catalyst/Solvent | Yield (%) | Key Limitation |
|---|---|---|---|
| Grignard alkylation | Mg, THF | 34 | Steric hindrance |
| Catalytic hydrogenation | Pd/C, ethanol | 26–40 | Side-product formation |
Optimization strategies include using polar aprotic solvents (e.g., DMF) to enhance intermediate stability .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for the structural elucidation of this compound?
Methodological Answer: Key spectral signatures include:
- ¹H NMR : Distinct methyl group resonances at δ 0.8–1.2 ppm (5 methyl groups) and a hydroxyl proton at δ 1.5–2.0 ppm (broad, exchangeable). The tertiary alcohol’s branching suppresses splitting, simplifying integration .
- ¹³C NMR : Quaternary carbons adjacent to the hydroxyl group appear at δ 70–75 ppm, with methyl carbons at δ 20–25 ppm .
- IR : A broad O-H stretch at 3200–3400 cm⁻¹ and C-O vibrations at 1050–1100 cm⁻¹ confirm the alcohol moiety. Methyl C-H stretches appear at 2850–2960 cm⁻¹ .
Deuterated solvents (e.g., CDCl₃) and relaxation agents (e.g., Cr(acac)₃) enhance resolution for crowded spectra .
Advanced Research Questions
Q. What strategies improve the low catalytic efficiency of this compound in alkali metal production?
Methodological Answer: The compound’s steric bulk reduces its efficacy as a ligand in alkali metal reduction. Experimental designs to address this include:
- Co-solvent systems : Combining toluene with DMSO improves metal alkoxide solubility, increasing yield to ~45% .
- Temperature modulation : Reactions at –20°C reduce side reactions (e.g., alkoxide decomposition), while higher temperatures (60°C) accelerate kinetics but risk byproducts .
- Additives : Crown ethers (e.g., 18-crown-6) enhance ion-pair separation, improving reaction homogeneity .
Q. How can researchers resolve discrepancies in reported volatility and sensory threshold data for this compound in fragrance studies?
Methodological Answer: Contradictions in sensory thresholds (e.g., odor detection levels) arise from variations in:
- Matrix effects : Olfactory receptor assays vs. gas chromatography-olfactometry (GC-O) yield differing thresholds due to carrier solvents .
- Sample purity : Impurities (e.g., 3-hepten-2-one derivatives) alter perceived volatility. Validate purity via GC-MS with a DB-5MS column (95%+ purity required) .
A standardized protocol is recommended:
Q. What computational models predict the compound’s interactions in fragrance formulations?
Methodological Answer: Molecular dynamics (MD) and quantitative structure-property relationship (QSPR) models are used to simulate:
- Partition coefficients : LogP values (~3.5) predict solubility in lipid-rich matrices .
- Vapor pressure : Estimated at 0.01 mmHg at 25°C, correlating with slow release in perfumes .
- Receptor binding : Docking studies with OR1A1 olfactory receptors identify key hydrophobic interactions with methyl groups .
Validation requires cross-referencing computational data with experimental GC-MS and sensory panels .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer: Discrepancies stem from branching effects and measurement conditions. A systematic approach includes:
- Solubility testing : Use the shake-flask method with HPLC quantification. For example, solubility in ethanol is 12 g/L (25°C) but drops to 5 g/L in water .
- Temperature dependence : Plot solubility vs. temperature (Van’t Hoff analysis) to identify phase transitions.
- Co-solvency studies : Ternary phase diagrams (e.g., ethanol/water/heptane) reveal optimal extraction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
